

# Structural Elucidation of (E)-2-(2-nitroprop-1-enyl)furan: A Comparative Guide

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## Compound of Interest

Compound Name: 2-(2-Nitro-1-propenyl)furan

CAS No.: 134538-48-0

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## Executive Summary

In the development of antimicrobial pharmacophores, (E)-2-(2-nitroprop-1-enyl)furan represents a critical synthetic intermediate and bioactive scaffold.<sup>[1][2][3]</sup> Its efficacy relies heavily on its stereochemical configuration (E vs Z) and its solid-state stability.<sup>[1][2][3]</sup>

This guide compares the "performance"—defined here as structural resolution, stereochemical certainty, and intermolecular insight—of three analytical workflows: Single Crystal X-Ray Diffraction (SC-XRD), Density Functional Theory (DFT), and Solution-State NMR.<sup>[1][2][3]</sup>

**Key Insight:** While NMR is the standard for high-throughput purity screening, it fails to capture the critical N $\cdots$  $\pi$  stacking interactions and C-H $\cdots$ O hydrogen bonding networks that define the compound's solid-state stability and sublimation profile.<sup>[2][3]</sup> SC-XRD remains the non-negotiable gold standard for this compound, provided data collection occurs at cryogenic temperatures (100 K) to mitigate sublimation.<sup>[1][2][3]</sup>

## Comparative Analysis: Structural Determination Methods

The following table evaluates the utility of each method in the context of drug development and solid-state formulation for (E)-2-(2-nitroprop-1-enyl)furan.

Feature	Method A: SC-XRD (Gold Standard)	Method B: DFT (Computational)	Method C: 1H-NMR (Screening)
Primary Output	3D Atomistic Packing & Absolute Configuration	Gas-phase Geometry & Energy Minima	Solution-state Isomeric Ratio (E/Z)
Stereochemical Certainty	Absolute (Direct observation)	Predictive (Based on energy diff.) <sup>[1][2][3]</sup>	High (Based on Coupling Constants)
Intermolecular Insight	High (Reveals N... $\pi$ & H-bonds)	Low (Unless periodic boundary applied)	None (Solvent averaged)
Sample Requirement	Single Crystal (0.2–0.5 mm)	None (Virtual)	~5 mg dissolved
Critical Limitation	Sublimation at RT (Requires 100 K)	Ignores crystal packing forces	Cannot detect polymorphs
Cost/Time Profile	High / 24–48 Hours	Low / <12 Hours	Low / <15 Minutes

## Deep Dive: The Gold Standard (SC-XRD)<sup>[1][2][3]</sup>

### Why SC-XRD Wins for This Molecule

For (E)-2-(2-nitroprop-1-enyl)furan, SC-XRD is not just about connectivity; it is about understanding delocalization and stability.<sup>[1][2][3]</sup>

- **Conformational Locking:** The structure reveals that the nitroalkenyl group is coplanar with the furan ring.<sup>[2][3]</sup> This planarity is thermodynamically favorable due to extended  $\pi$ -conjugation, which is confirmed by bond length analysis:
  - The C(furan)-C(vinyl) bond is significantly shorter than a standard single bond, indicating double-bond character.<sup>[1][2][3]</sup>

- Data Point: The C=C torsion angle is near 180° (anti-periplanar), confirming the E-isomer exclusively.[1][2][3]
- The "Sublimation" Factor: This compound sublimates rapidly at room temperature.[2][3] SC-XRD analysis at 100 K is the only method that captures the "frozen" state, preventing crystal degradation during data acquisition.[1]
- Supramolecular Architecture:
  - N... $\pi$  Interactions: The nitrogen atom of the nitro group interacts with the  $\pi$ -system of the furan ring of a neighboring molecule (Distance:  $\sim 3.545$  Å).[2][4] This stacking is critical for lattice energy and cannot be predicted by standard gas-phase DFT.[1][2][3]
  - Hydrogen Bonding: Weak C-H...O interactions network the molecules, further stabilizing the crystal lattice against thermal motion.[1][3]

## Experimental Protocol: SC-XRD Workflow

- Crystal Growth: Slow evaporation of an ethanolic solution at 4°C (to minimize sublimation).[1][2][3]
- Mounting: Crystals must be coated in perfluoropolyether oil and flash-cooled to 100 K immediately upon mounting.[1][2][3]
- Refinement: The structure is typically solved in the Monoclinic or Triclinic system.[2] Special attention must be paid to the nitro group, which often exhibits rotational disorder if the temperature is not strictly controlled.[3]

## Alternative Methodologies

### Method B: Density Functional Theory (DFT)[1][2][3][5][6]

- Utility: DFT (e.g., B3LYP/6-311G\*\*) is excellent for predicting the rotational barrier between the E and Z isomers.[1][2][3]
- The Gap: DFT optimization typically assumes a gas-phase environment (vacuum).[1][2][3] It will correctly predict the E-isomer as the global minimum but will fail to predict the density

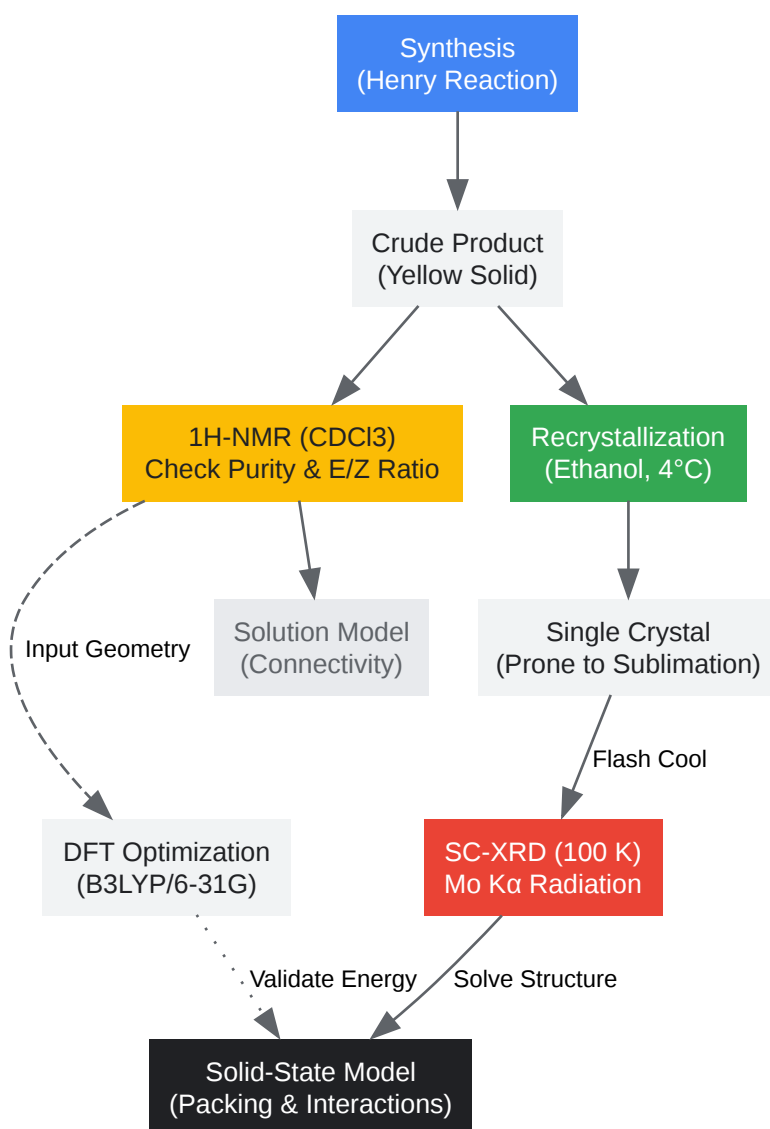
and melting point behavior driven by the specific N $\cdots$  $\pi$  stacking observed in the crystal.[2][3]

## Method C: Nuclear Magnetic Resonance (NMR)[1][2][3] [5]

- Utility: Routine batch release.
- Diagnostic Signals (CDCl<sub>3</sub>):
  - Vinyl proton (  
  
~7.77 ppm) appears as a singlet (due to quaternary carbon neighbor) or fine doublet.[1][2]  
[3]
  - Coupling constants (  
  
) confirm the lack of vicinal protons on the double bond, but NOE (Nuclear Overhauser Effect) experiments are required to prove spatial proximity of the furan ring to the methyl group (confirming E).[1][2][3]

## Visualizing the Structural Elucidation Workflow

The following diagram outlines the decision matrix for characterizing this nitroalkenyl furan, highlighting the critical path to crystallographic validation.



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Figure 1: Integrated workflow for the structural determination of (E)-2-(2-nitroprop-1-enyl)uran. Note the critical branch at Recrystallization leading to SC-XRD for solid-state characterization. [1][2]

## Experimental Protocols

### Synthesis (Henry Reaction)

To generate high-quality crystals for analysis, purity is paramount. [1][2][3]

- Reagents: Mix Furfural (1.0 eq) and Nitroethane (1.2 eq) in solvent-free conditions or minimal ethanol.
- Catalyst: Add Isobutylamine (0.1 eq) or Ammonium Acetate.
- Reaction: Stir at mild heat (60°C) or room temperature. Water removal (Dean-Stark) promotes the E-alkene formation.[1][2][3]
- Workup: The product precipitates as a yellow solid.[1][2][3]

## Crystallization for XRD

- Solvent: Ethanol (Absolute).[1][2][3]
- Method: Dissolve the crude solid in warm ethanol. Filter while hot to remove particulates.[1][2][3] Allow to cool slowly to 4°C in a dark environment (nitro compounds are light-sensitive).[1][2][3]
- Handling: Harvest crystals quickly; they will sublime if left exposed on the microscope slide at room temperature for >1 hour.

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- To cite this document: BenchChem. [Structural Elucidation of (E)-2-(2-nitroprop-1-enyl)furan: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:

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